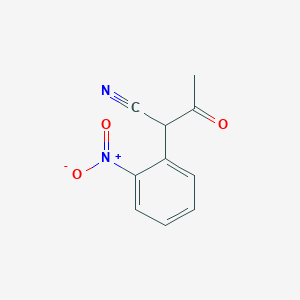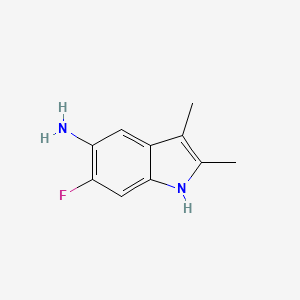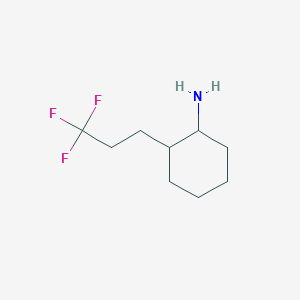![molecular formula C9H11NO4 B13221595 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions . One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]-2-amine
- (S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-one
Uniqueness
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both benzoxazole and dioxolane moieties make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1,2-benzoxazole]-3'-one |
InChI |
InChI=1S/C9H11NO4/c11-8-6-5-9(12-3-4-13-9)2-1-7(6)14-10-8/h1-5H2,(H,10,11) |
Clave InChI |
YABDLCPLCHXXIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=C1ONC3=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)

![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)




amine](/img/structure/B13221568.png)

![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)


